molecular formula C14H13FO2 B6332134 2-Benzyloxy-3-fluorobenzyl alcohol CAS No. 628330-74-5

2-Benzyloxy-3-fluorobenzyl alcohol

Cat. No.: B6332134
CAS No.: 628330-74-5
M. Wt: 232.25 g/mol
InChI Key: YBGUZEDVAZYDAH-UHFFFAOYSA-N
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Description

2-Benzyloxy-3-fluorobenzyl alcohol is an organic compound with the molecular formula C14H13FO2 and a molecular weight of 232.25 g/mol . It is characterized by the presence of a benzyloxy group and a fluorine atom attached to a benzyl alcohol structure. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-3-fluorobenzyl alcohol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-3-fluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-benzyloxy-3-fluorobenzaldehyde or 2-benzyloxy-3-fluorobenzoic acid.

    Reduction: Formation of 2-benzyloxy-3-fluorobenzyl ether.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

2-Benzyloxy-3-fluorobenzyl alcohol is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Benzyloxy-3-fluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The benzyloxy group and fluorine atom contribute to its reactivity and binding affinity with enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyloxy-3-fluorobenzyl alcohol is unique due to the presence of both a benzyloxy group and a fluorine atom, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

(3-fluoro-2-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGUZEDVAZYDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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